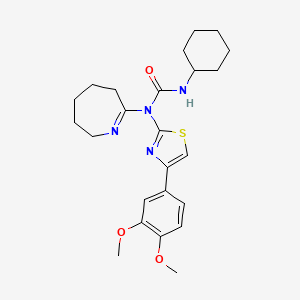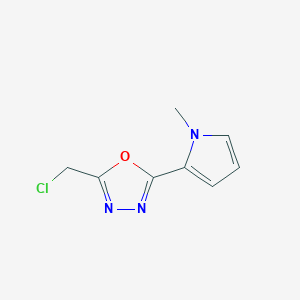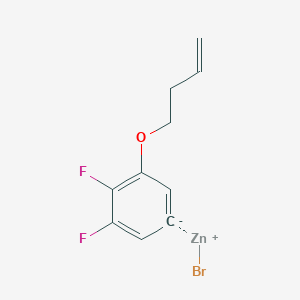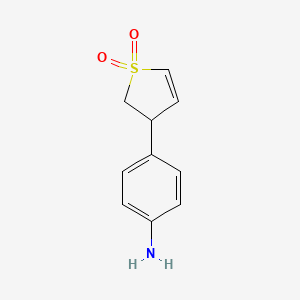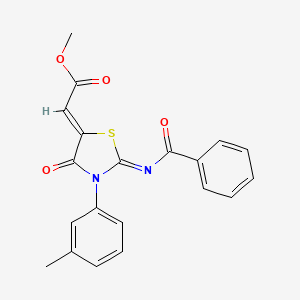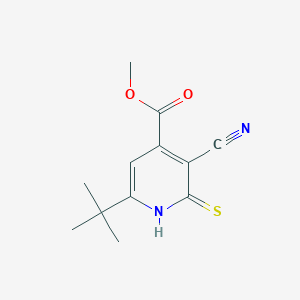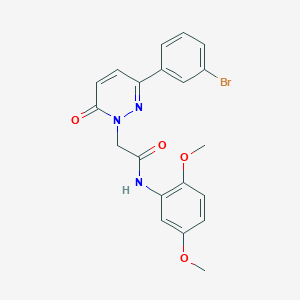![molecular formula C12H17BrN2Zn B14876821 4-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14876821.png)
4-[(4-MethylpiperaZino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. It is a solution of the phenylzinc bromide derivative in THF, a common solvent used in organic chemistry. This compound is utilized in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazino)methyl]phenylzinc bromide typically involves the reaction of 4-bromomethylbenzene with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like n-butanol at room temperature. The resulting intermediate is then treated with a zinc reagent to form the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then dissolved in THF to achieve the desired concentration of 0.25 M.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, bases like potassium carbonate, and zinc reagents.
Conditions: Reactions are typically carried out in solvents like THF or n-butanol at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-[(4-Methylpiperazino)methyl]phenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules or in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperazino)methyl]phenylzinc bromide involves its role as a nucleophile in substitution and coupling reactions. The phenylzinc bromide moiety can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The presence of the 4-methylpiperazino group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Morpholino)methyl]phenylzinc iodide: Similar in structure but contains a morpholino group instead of a methylpiperazino group.
3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide: Contains a magnesium atom instead of zinc and is used in similar types of reactions.
3-Fluoro-4-[(4-Morpholino)methyl]phenylzinc bromide: Contains a fluorine atom and a morpholino group, offering different reactivity and selectivity.
Uniqueness
4-[(4-Methylpiperazino)methyl]phenylzinc bromide is unique due to the presence of the 4-methylpiperazino group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.
Properties
Molecular Formula |
C12H17BrN2Zn |
|---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-4-(phenylmethyl)piperazine |
InChI |
InChI=1S/C12H17N2.BrH.Zn/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h3-6H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
YGJNTWDUJAWXHW-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



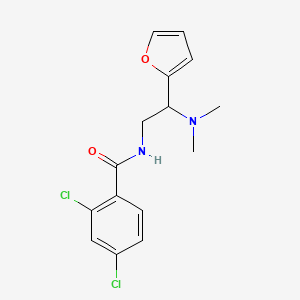
![3-[(4'-Chloro-3'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14876753.png)


![2-(BenZo[d][1,3]dioxol-5-yl)cyclopentanol](/img/structure/B14876766.png)
